molecular formula C28H32N2O2 B11047126 2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11047126
M. Wt: 428.6 g/mol
InChI Key: YWFKBUQENNHQBA-UHFFFAOYSA-N
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Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with tert-butylphenoxy and methylphenoxy groups, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylphenol with an appropriate benzodiazole precursor under basic conditions, followed by alkylation with 3-(2-methylphenoxy)propyl halide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in DMF with alkyl halides at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding amines.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
  • 2-[(4-ETHYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to similar compounds with smaller substituents.

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C28H32N2O2/c1-21-10-5-8-13-26(21)31-19-9-18-30-25-12-7-6-11-24(25)29-27(30)20-32-23-16-14-22(15-17-23)28(2,3)4/h5-8,10-17H,9,18-20H2,1-4H3

InChI Key

YWFKBUQENNHQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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